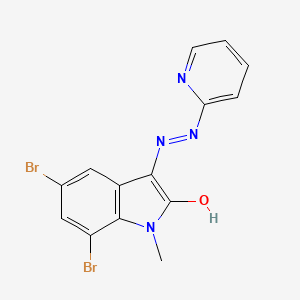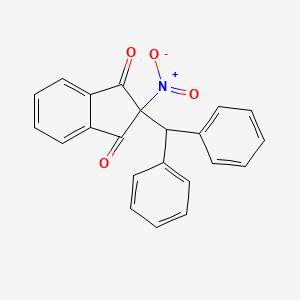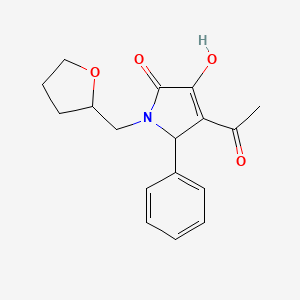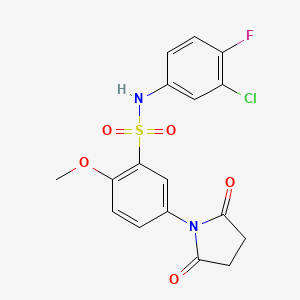
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
描述
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as DBIMH, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DBIMH is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
科学研究应用
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has shown potential applications in various fields of scientific research. In medicinal chemistry, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for the development of new drugs. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been studied for its anticancer properties, as it has been shown to inhibit the growth of certain cancer cells.
作用机制
The mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the inhibition of certain enzymes and receptors in the body. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the activity of certain cancer cells, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and Physiological Effects:
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have various biochemical and physiological effects. In particular, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of tyrosinase, leading to a decrease in melanin production. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this inhibition is not yet fully understood. 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it has not yet been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood. Additionally, the mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not yet fully understood, which may limit its potential applications in certain fields of research.
未来方向
There are several future directions for research on 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of hyperpigmentation disorders and cancer. Another direction is to investigate its potential toxicity and side effects in vivo, in order to better understand its safety profile. Additionally, further research is needed to fully elucidate the mechanism of action of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), which may lead to new insights into its potential applications in various fields of research.
合成方法
The synthesis of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves a multi-step process that begins with the reaction of 5,7-dibromo-1-methyl-1H-indole-2,3-dione with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the final product, 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). The synthesis of 5,7-dibromo-1-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been optimized to increase yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm the structure and purity of the product.
属性
IUPAC Name |
5,7-dibromo-1-methyl-3-(pyridin-2-yldiazenyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N4O/c1-20-13-9(6-8(15)7-10(13)16)12(14(20)21)19-18-11-4-2-3-5-17-11/h2-7,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUSYUHQLOJGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)Br)C(=C1O)N=NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416990 | |
| Record name | AC1NSXN8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-1-methyl-3-(pyridin-2-yldiazenyl)indol-2-ol | |
CAS RN |
5624-28-2 | |
| Record name | AC1NSXN8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate hydrochloride](/img/structure/B5071015.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5071019.png)
![1-{9-[2-(diethylamino)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone dihydrochloride](/img/structure/B5071022.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)

![3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)


![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5071064.png)
![3-(3,4-difluorophenyl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5071069.png)
![5-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5071083.png)
![2-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5071099.png)